6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
Overview
Description
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic glucocorticoid compound. It is a derivative of prednisolone and is used primarily for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in the pharmaceutical industry as an intermediate in the synthesis of various corticosteroid medications.
Mechanism of Action
Target of Action
The primary target of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, also known as Fluocinolone Acetonide , is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene transcription, leading to anti-inflammatory and immunosuppressive effects .
Mode of Action
Fluocinolone Acetonide interacts with its target, the glucocorticoid receptor, by binding to it . This binding results in changes in the conformation of the receptor, allowing it to translocate into the nucleus and bind to glucocorticoid response elements in the DNA . This binding influences the transcription of various genes, leading to altered protein synthesis .
Biochemical Pathways
The interaction of Fluocinolone Acetonide with the glucocorticoid receptor affects several biochemical pathways. It leads to the increased expression of anti-inflammatory proteins and decreased expression of pro-inflammatory proteins . This modulation of protein expression has downstream effects on various biochemical pathways, ultimately leading to reduced inflammation and immune response .
Result of Action
The molecular and cellular effects of Fluocinolone Acetonide’s action include reduced inflammation and immune response . By modulating the expression of various proteins, it can decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory proteins . This leads to a reduction in inflammation and allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves multiple steps:
Starting Material: The synthesis begins with 11alpha,17alpha,21-trihydroxypregna-4-ene-3,20-dione (hydrocortisone).
Acetylation: The 21-hydroxyl group is acetylated using acetic anhydride.
Sulfonylation and Elimination: The 11-hydroxyl group is sulfonylated and then eliminated to form a 9(11)-double bond.
Fluorination: The 6beta-position is fluorinated using hydrogen fluoride.
Hydrolysis: The 3-acetyl group is hydrolyzed.
Epoxidation and Fluorination: The 9(11)-double bond is epoxidized and then fluorinated to introduce the 9alpha-fluoro and 11beta-hydroxy groups.
Dehydrogenation: The final step involves dehydrogenation to form the 1,4-diene structure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Hydrogen fluoride for fluorination, acetic anhydride for acetylation.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which are used as intermediates in the synthesis of other corticosteroids .
Scientific Research Applications
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Employed in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A closely related compound with similar anti-inflammatory properties but lacks the fluorine atoms.
Dexamethasone: Another glucocorticoid with a similar structure but different substitution patterns, leading to varying potency and duration of action.
Betamethasone: Similar to dexamethasone but with different stereochemistry at the 16-position.
Uniqueness
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is unique due to its specific fluorination pattern, which enhances its binding affinity to glucocorticoid receptors and increases its metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2O6/c1-12(26)31-11-19(29)22(30)7-5-14-15-9-17(24)16-8-13(27)4-6-20(16,2)23(15,25)18(28)10-21(14,22)3/h4,6,8,14-15,17-18,28,30H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAFISZDLHQNFS-WGFKBPOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966323 | |
Record name | 6,9-Difluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52-70-0 | |
Record name | (6α,11β)-21-(Acetyloxy)-6,9-difluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,9-Difluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6α,9α-Difluoroprednisolone 21-acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953PJH8Y9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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